REACTION_CXSMILES
|
Cl.Cl.O[C:4]1[CH:5]=[CH:6][C:7]2[CH2:13][CH2:12][N:11]([CH2:14][C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)[CH2:10][CH2:9][C:8]=2[N:21]=1.P(Cl)(Cl)([Cl:24])=O>>[Cl:24][C:4]1[CH:5]=[CH:6][C:7]2[CH2:13][CH2:12][N:11]([CH2:14][C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)[CH2:10][CH2:9][C:8]=2[N:21]=1 |f:0.1.2|
|
Name
|
2-hydroxy-7-benzyl-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine dihydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.Cl.OC=1C=CC2=C(CCN(CC2)CC2=CC=CC=C2)N1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepared
|
Type
|
CUSTOM
|
Details
|
at 140° C.
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=CC2=C(CCN(CC2)CC2=CC=CC=C2)N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |